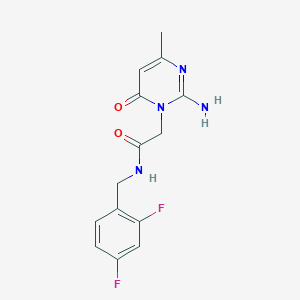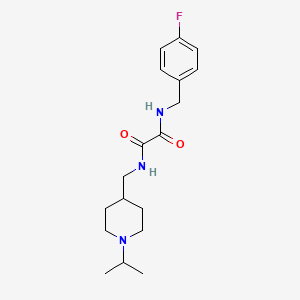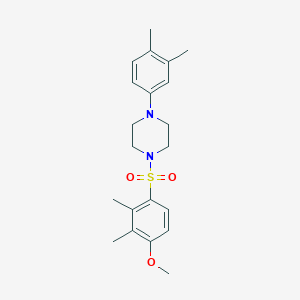
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as CTPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. This compound has also been found to activate the AMPK pathway, which is involved in energy homeostasis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the levels of oxidative stress markers such as malondialdehyde and nitric oxide. This compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. It also improves glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also stable under normal laboratory conditions. This compound has been found to have low toxicity, which makes it a suitable candidate for further preclinical studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. One of the future directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound. Another future direction is to investigate the efficacy of this compound in animal models of various diseases. This will help to determine the therapeutic potential of this compound in vivo. Finally, the development of this compound analogs with improved solubility and bioavailability could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in the treatment of various diseases. The synthesis of this compound is simple, and the yield is high. This compound has been found to have several pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has some limitations for lab experiments, but its low toxicity makes it a suitable candidate for further preclinical studies. There are several future directions for the study of this compound, which could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylmethylamine to form the intermediate product, which is then reacted with tetrahydro-2H-pyran-4-ol and phosphoryl chloride to obtain the final product. The yield of this compound is high, and the purity can be easily achieved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-10-11-1-2-11)12-3-6-16-14(9-12)20-13-4-7-19-8-5-13/h3,6,9,11,13H,1-2,4-5,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCZZNSHUAWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

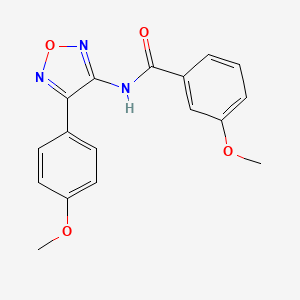

![N-(3-fluorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947287.png)
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)
![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)
![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2947294.png)
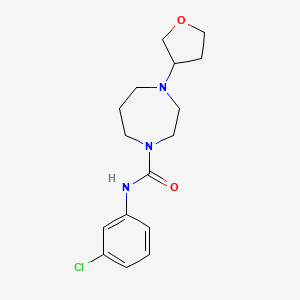
![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)
